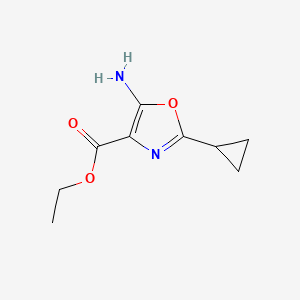

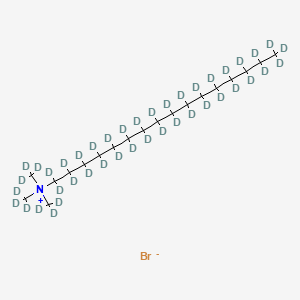

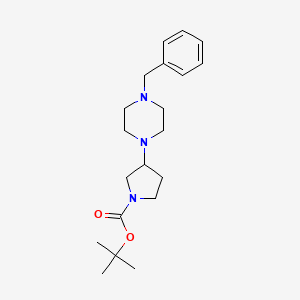

![molecular formula C12H9ClFN3O2 B568943 6-Chloro-N-[(4-fluorophenyl)methyl]-3-nitro-2-pyridinamine CAS No. 905586-93-8](/img/structure/B568943.png)

6-Chloro-N-[(4-fluorophenyl)methyl]-3-nitro-2-pyridinamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“6-Chloro-N-[(4-fluorophenyl)methyl]-3-nitro-2-pyridinamine” is used in the synthesis of pyridine derivatives as proton pump inhibitors. It is also an impurity in the synthesis of Flupirtine, an analgesic .

Chemical Reactions Analysis

Specific chemical reactions involving “this compound” are not detailed in the search results. It’s used in the synthesis of pyridine derivatives .Aplicaciones Científicas De Investigación

Synthesis and Building Blocks

6-Chloro-N-[(4-fluorophenyl)methyl]-3-nitro-2-pyridinamine serves as a versatile intermediate in organic synthesis, particularly in the construction of complex molecular architectures. For instance, it is used as a building block in the efficient synthesis of 4-substituted 7-azaindole derivatives through nucleophilic displacement reactions. Such derivatives are of interest due to their potential biological activities and applications in drug development (Figueroa‐Pérez et al., 2006).

Structural and Spectroscopic Analysis

The compound has also been a subject of structural and spectroscopic studies to understand its chemical behavior and properties. For example, research on pyridine derivatives, including those related to this compound, has revealed insights into their structural differences, supramolecular structures, and spectral properties, which are crucial for their applications in material science and molecular engineering (Tranfić et al., 2011).

Chemical Reactivity and Applications

The reactivity of this compound with various nucleophiles opens avenues for the synthesis of a wide range of compounds. This includes the generation of N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas with significant anxiolytic and muscle-relaxant properties, demonstrating the potential of this compound in the development of central nervous system agents (Rasmussen et al., 1978).

Material Science and Engineering

In the field of material science, derivatives of this compound contribute to the synthesis of high-performance materials. For example, aromatic polyimides containing both pyridine and fluorine, derived from related compounds, exhibit excellent solubility, thermal stability, and potential for applications in advanced technologies (Zhang et al., 2007).

Mecanismo De Acción

Propiedades

IUPAC Name |

6-chloro-N-[(4-fluorophenyl)methyl]-3-nitropyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClFN3O2/c13-11-6-5-10(17(18)19)12(16-11)15-7-8-1-3-9(14)4-2-8/h1-6H,7H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUURADJZJGGVCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC2=C(C=CC(=N2)Cl)[N+](=O)[O-])F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClFN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-[2-(2-Mercaptoethoxy)ethoxy]ethoxy]acetic Acid](/img/structure/B568881.png)